Cas no 946220-68-4 (N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

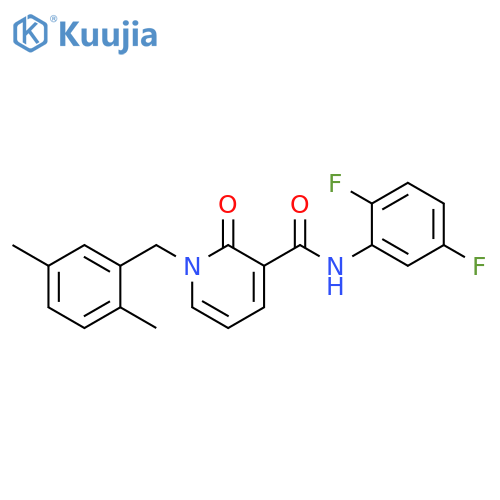

946220-68-4 structure

商品名:N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS番号:946220-68-4

MF:C21H18F2N2O2

メガワット:368.376632213593

CID:5504398

N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide

- N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

-

- インチ: 1S/C21H18F2N2O2/c1-13-5-6-14(2)15(10-13)12-25-9-3-4-17(21(25)27)20(26)24-19-11-16(22)7-8-18(19)23/h3-11H,12H2,1-2H3,(H,24,26)

- InChIKey: SGUBYTLZKLVLJJ-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CC2=CC(C)=CC=C2C)C=CC=C1C(NC1=CC(F)=CC=C1F)=O

N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2743-0991-20mg |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2743-0991-30mg |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2743-0991-2μmol |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2743-0991-40mg |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2743-0991-4mg |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2743-0991-50mg |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2743-0991-2mg |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2743-0991-15mg |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2743-0991-5μmol |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2743-0991-3mg |

N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946220-68-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

946220-68-4 (N-(2,5-difluorophenyl)-1-(2,5-dimethylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 157047-98-8(Benzomalvin C)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量